

12:0 Diether PC as a Biochemical Reagent: An In-depth Technical Guide

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Compound of Interest

Compound Name: 12:0 Diether PC

Cat. No.: B15598340

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For Researchers, Scientists, and Drug Development Professionals

Introduction

12:0 Diether PC, also known as 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, is a synthetic glycerophospholipid distinguished by the presence of two dodecyl (C12) alkyl chains linked to the glycerol backbone via ether bonds, in contrast to the ester bonds found in naturally occurring phospholipids. This structural modification confers unique physicochemical properties, most notably enhanced stability against chemical and enzymatic degradation. These characteristics make **12:0 Diether PC** a valuable tool in a variety of biochemical and pharmaceutical research applications, including the formation of stable model membranes, drug delivery systems, and as a reference standard in lipidomics. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

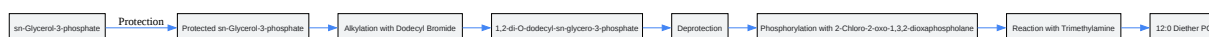
Physicochemical Properties

The defining feature of **12:0 Diether PC** is its ether linkages, which are significantly more resistant to hydrolysis by phospholipases and extreme pH conditions compared to the ester linkages of its acyl counterparts.^{[1][2]} This stability is crucial for applications requiring long-term sample integrity or for studies in environments where enzymatic degradation is a concern.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₆₈ NO ₆ P	
Molecular Weight	593.86 g/mol	[3]
CAS Number	72593-72-7	[3]
Appearance	White Powder	
Purity	>99% (TLC)	
Storage Temperature	-20°C	

Synthesis

The synthesis of diether phospholipids like **12:0 Diether PC** generally involves the alkylation of a glycerol backbone followed by phosphorylation and introduction of the phosphocholine headgroup. A general synthetic workflow is outlined below.



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Caption: Generalized synthetic pathway for **12:0 Diether PC**.

Applications in Research and Drug Development

The unique stability of **12:0 Diether PC** makes it a versatile tool in various research areas.

Model Membranes: Liposomes and Bicelles

12:0 Diether PC is frequently used to form liposomes and bicelles, which serve as model systems for biological membranes. The ether linkages prevent degradation by phospholipases, allowing for more stable systems for long-term studies. These model membranes are instrumental in studying lipid-protein interactions, membrane protein structure, and drug-membrane permeability.

Liposomes: These are spherical vesicles composed of one or more lipid bilayers. **12:0 Diether PC** can be used to form unilamellar or multilamellar liposomes.[1]

Bicelles: These are discoidal lipid structures that are particularly useful for nuclear magnetic resonance (NMR) studies of membrane proteins.[4] The use of **12:0 Diether PC** in bicelle formation provides a stable, native-like environment for membrane proteins.

Drug Delivery

The enhanced stability of liposomes formulated with **12:0 Diether PC** makes them promising vehicles for drug delivery.[1] These diether liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation in the bloodstream and facilitating their delivery to target tissues. The short C12 chains may also enhance the fluidity of the lipid bilayer, potentially influencing drug release kinetics.[1]

NMR Spectroscopy

12:0 Diether PC is highly compatible with NMR spectroscopy and is used to create membrane mimetics for studying the structure and dynamics of membrane-associated peptides and proteins. Its stability ensures that the model membrane remains intact throughout the often lengthy NMR experiments.

Internal Standard in Lipidomics

Due to its synthetic nature and absence in most biological systems, **12:0 Diether PC** can be used as an internal standard in mass spectrometry-based lipidomics studies for the quantification of other phospholipids.

Experimental Protocols

Preparation of 12:0 Diether PC Liposomes

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

Materials:

- **12:0 Diether PC** powder

- Cholesterol (optional, for modulating membrane fluidity)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Dissolve **12:0 Diether PC** and cholesterol (e.g., at a 70:30 molar ratio) in chloroform in a round-bottom flask.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
- Further dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with PBS by vortexing, resulting in a suspension of multilamellar vesicles.
- To obtain unilamellar vesicles of a defined size, subject the suspension to extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm). Pass the lipid suspension through the extruder 10-20 times.
- Store the resulting liposome suspension at 4°C. Do not freeze, as this can disrupt the liposome structure.



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Caption: Workflow for the preparation of **12:0 Diether PC** liposomes.

Preparation of 12:0 Diether PC / DHPC Bicelles for NMR Studies

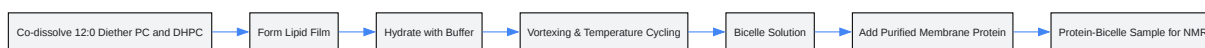
This protocol outlines the preparation of bicelles for NMR studies of membrane proteins.

Materials:

- **12:0 Diether PC** powder
- 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
- Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0)
- Purified membrane protein of interest

Procedure:

- Co-dissolve **12:0 Diether PC** and DHPC in the desired molar ratio (q-ratio, typically between 0.25 and 0.5) in chloroform.
- Evaporate the solvent to form a lipid film.
- Hydrate the film with the buffer to the desired total lipid concentration (e.g., 15-25% w/v).
- The mixture is then subjected to several cycles of vortexing and temperature cycling (above and below the phase transition temperature of the long-chain lipid) until the solution becomes clear.
- The purified membrane protein is then added to the bicelle solution and incubated to allow for reconstitution.



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Caption: Workflow for preparing protein-containing bicelles for NMR.

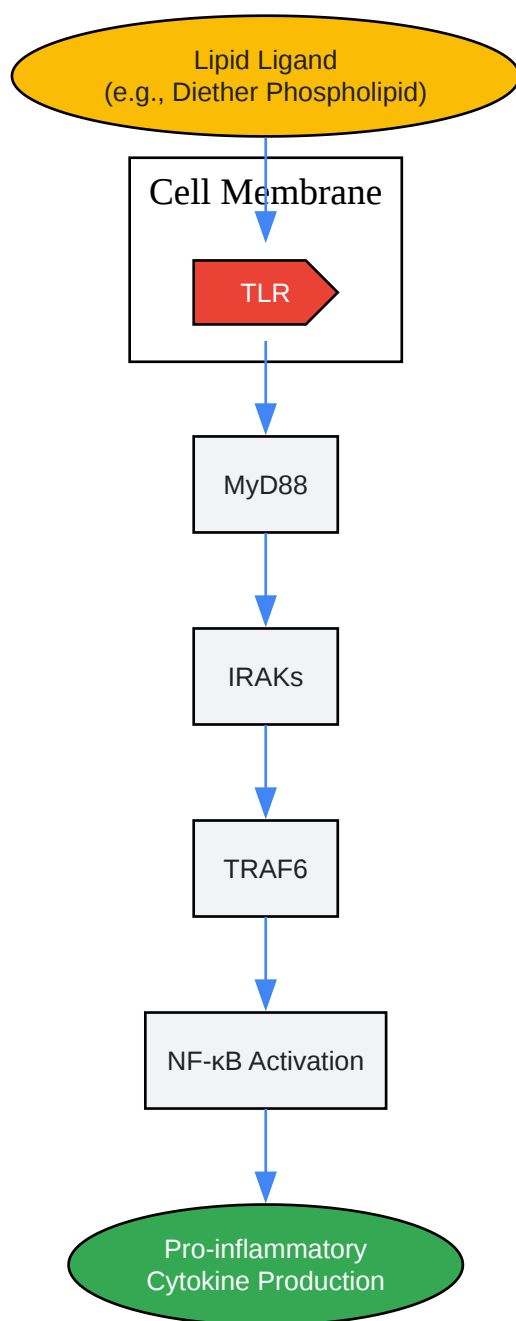
Biological Activities (Qualitative Overview)

While specific quantitative data for **12:0 Diether PC** is limited in the public domain, the broader class of diether lipids has been investigated for various biological activities.

Biological Activity	General Findings for Diether Lipids
Antimicrobial	Some diether lipids have shown activity against certain bacteria, potentially by disrupting the cell membrane.[3] However, specific Minimum Inhibitory Concentration (MIC) values for 12:0 Diether PC are not readily available.
Cytotoxicity	Certain diether lipid analogs have demonstrated selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.[3][5] The proposed mechanism often involves apoptosis induction through mitochondrial membrane disruption.[3] Specific IC50 values for 12:0 Diether PC are not widely reported.
Immunomodulatory	Some phospholipids have been shown to act as agonists for Toll-like receptors (TLRs), leading to the activation of downstream inflammatory signaling pathways.[3] This suggests a potential role for diether lipids as vaccine adjuvants.

Potential Signaling Pathway: Toll-Like Receptor (TLR) Activation

While not definitively shown for **12:0 Diether PC**, some lipids can be recognized by TLRs on the surface of immune cells, such as macrophages and dendritic cells. This interaction can trigger a signaling cascade leading to the production of pro-inflammatory cytokines. A generalized TLR signaling pathway is depicted below.



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Caption: Generalized Toll-Like Receptor (TLR) signaling pathway.

Conclusion

12:0 Diether PC is a valuable and versatile biochemical reagent with significant advantages owing to its enhanced stability. Its primary applications lie in the creation of robust model membrane systems for biophysical studies and as a component of stable drug delivery

vehicles. While its specific biological activities are not yet extensively quantified in publicly available literature, the broader class of diether lipids shows promise in antimicrobial, anticancer, and immunomodulatory applications. Further research into the specific biological effects of **12:0 Diether PC** is warranted to fully exploit its potential in drug development and biomedical research.

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